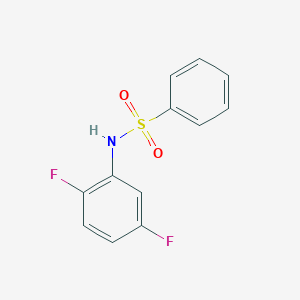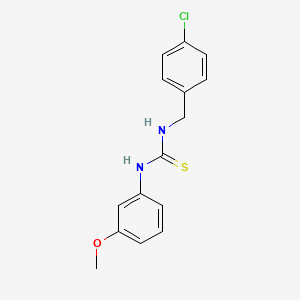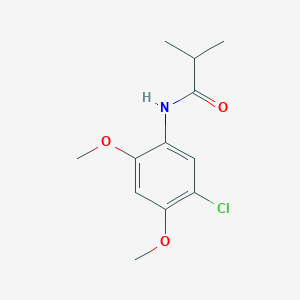
N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMABN is a synthetic compound that belongs to the class of acenaphthene derivatives. It was first synthesized in 1991 by researchers at the University of Alberta, Canada, and has since been studied for its potential therapeutic properties. DMABN has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models.
Wirkmechanismus
The exact mechanism of action of DMABN is not fully understood, but it is believed to act through multiple pathways. DMABN has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, DMABN has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
DMABN has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibit the activity of COX-2. DMABN has also been shown to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant and anti-inflammatory genes. Additionally, DMABN has been shown to inhibit the activity of HDACs, leading to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMABN in lab experiments is its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. DMABN has also been shown to have low toxicity in preclinical models. However, one limitation of using DMABN in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on DMABN. One direction is to further investigate its potential therapeutic properties, including its anti-inflammatory, anti-tumor, and neuroprotective effects, in various preclinical models. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient synthesis methods for DMABN and improving its solubility in aqueous solutions for better bioavailability and efficacy.
In conclusion, DMABN is a synthetic compound that has shown potential therapeutic properties in various preclinical models. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further research. However, its limited solubility in aqueous solutions may affect its bioavailability and efficacy. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to develop more efficient synthesis methods and improve its solubility for better bioavailability and efficacy.
Synthesemethoden
The synthesis of DMABN involves the reaction of 1,2-dihydroacenaphthylene with 2-methoxybenzoyl chloride in the presence of a base catalyst. The reaction yields DMABN as a white crystalline solid with a melting point of 149-150°C.
Wissenschaftliche Forschungsanwendungen
DMABN has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in various preclinical models, including reducing the production of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase-2 (COX-2). DMABN has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DMABN has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-18-8-3-2-6-16(18)20(22)21-17-12-11-14-10-9-13-5-4-7-15(17)19(13)14/h2-8,11-12H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYFGJGHZIODQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acenaphthen-5-yl-2-methoxy-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)



![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)

![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)





